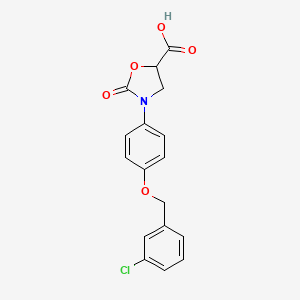
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is a complex organic compound that features a unique structure combining a chlorobenzyl group, a phenyl ring, and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form an ether linkage. This intermediate is then subjected to cyclization with an appropriate oxazolidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-((3-Chlorobenzyloxy)phenyl)boronic acid: Shares a similar structure but contains a boronic acid group instead of an oxazolidine ring.
3-Chloro-4-(3-chlorobenzyloxy)phenylboronic acid: Another related compound with a boronic acid group and an additional chlorine atom.
Uniqueness
3-(4-((3-Chlorobenzyl)oxy)phenyl)-2-oxooxazolidine-5-carboxylic acid is unique due to its oxazolidine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87186-61-6 |
|---|---|
Fórmula molecular |
C17H14ClNO5 |
Peso molecular |
347.7 g/mol |
Nombre IUPAC |
3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C17H14ClNO5/c18-12-3-1-2-11(8-12)10-23-14-6-4-13(5-7-14)19-9-15(16(20)21)24-17(19)22/h1-8,15H,9-10H2,(H,20,21) |
Clave InChI |
VKWZFSOAEGRBPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


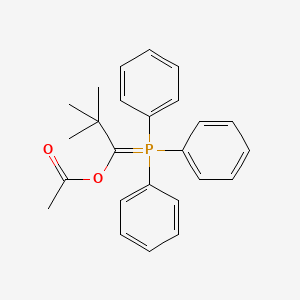
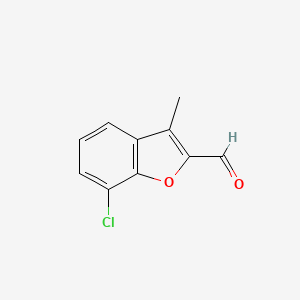
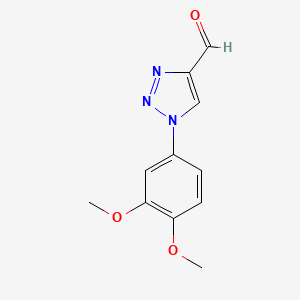
![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)


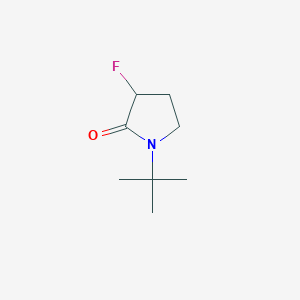
![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
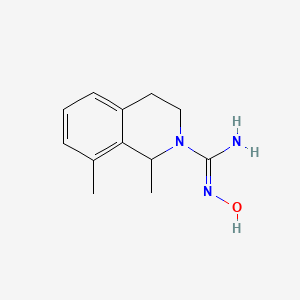
![5-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12877077.png)
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
